2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines a methoxypyridine moiety with a trifluoromethyl-substituted pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the individual components. The methoxypyridine and trifluoromethylpyridine derivatives are synthesized separately and then coupled through a series of reactions involving piperidine intermediates. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the trifluoromethyl group can produce a methyl-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking specific proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the specific application. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with 2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine, particularly in the presence of aromatic rings and functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar types of chemical reactions, such as borylation and hydroboration, making it a useful comparison for understanding the reactivity of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural elements. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-16-5-4-14(11-24-16)18(26)25-9-6-13(7-10-25)12-28-17-15(19(20,21)22)3-2-8-23-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPPEWBHDBAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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